![molecular formula C23H22ClN3O2 B8082087 LY2795050](/img/structure/B8082087.png)
LY2795050
Overview
Description
LY2795050 is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a benzamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LY2795050 typically involves multiple steps, including the formation of the pyrrolidine ring, the attachment of the pyridine moiety, and the final coupling with the benzamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, converting it to an amine.
Substitution: The chloro group in the benzene ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Pharmacokinetics
In vivo studies have demonstrated that LY2795050 exhibits favorable pharmacokinetic properties. In rhesus monkeys, it showed a moderate rate of peripheral metabolism, with about 40% of the parent compound remaining at 30 minutes post-injection. The uptake kinetics in the brain are rapid, with peak regional activity occurring within 20 minutes . This rapid uptake pattern aligns with the known distribution of KORs in primates, making it an effective tool for imaging studies.
PET Imaging Studies
This compound has been employed in various PET imaging studies to assess KOR availability in both healthy subjects and those with psychiatric disorders. Notably:
- Depression and Anxiety : Research indicates that KORs are implicated in mood regulation. Studies using This compound have shown altered KOR availability in individuals with depression and anxiety disorders .
- Substance Use Disorders : The compound has also been utilized to explore the role of KORs in addiction. Findings suggest that KOR antagonism may mitigate stress responses associated with drug withdrawal .
Case Studies
- KOR Availability in Depression : A study involving 64 participants (36 with major depressive disorder and 28 healthy controls) utilized This compound to reveal lower KOR availability in the amygdala of depressed patients compared to controls, suggesting a potential biomarker for depression .
- Reproducibility of Binding Parameters : Another study focused on assessing the reproducibility of binding parameters using This compound across multiple PET scans in healthy subjects. This research confirmed that binding parameters could reliably reflect regional KOR densities .
Comparative Binding Affinity
The binding affinity of this compound for various opioid receptors has been extensively characterized:
Receptor Type | Binding Affinity (nM) |
---|---|
Kappa-Opioid Receptor | 0.72 |
Mu-Opioid Receptor | 25.8 |
Delta-Opioid Receptor | 153 |
This data illustrates this compound's selectivity for KOR over other opioid receptors, reinforcing its utility as a research tool .
Mechanism of Action
The mechanism of action of LY2795050 involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine rings play crucial roles in binding to these targets, potentially modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **4-[[(2S)-2-(3-pyridyl)pyrrolidin-1-yl]methyl]phenoxy]benzamide
- **3-chloro-4-[4-[[(2S)-2-(3-pyridyl)pyrrolidin-1-yl]methyl]phenoxy]benzoic acid
- **3-chloro-4-[4-[[(2S)-2-(3-pyridyl)pyrrolidin-1-yl]methyl]phenoxy]benzylamine
Uniqueness
LY2795050 is unique due to the presence of both the chloro and benzamide groups, which can significantly influence its chemical reactivity and biological activity. The specific stereochemistry of the pyrrolidine ring also contributes to its distinct properties compared to similar compounds.
Biological Activity
LY2795050 is a selective antagonist of the kappa-opioid receptor (KOR), which has garnered attention for its potential therapeutic applications in various central nervous system (CNS) disorders, including depression, anxiety, and substance use disorders. This article delves into the biological activity of this compound, summarizing key research findings, pharmacological properties, and its implications in clinical settings.
Binding Affinity and Selectivity
This compound exhibits a high binding affinity for KOR with a Ki value of 0.72 nM, indicating its potential as a potent antagonist in pharmacological studies targeting KOR-related pathways . The compound's selectivity for KOR over other opioid receptors enhances its utility in research focused on the specific roles of KOR in CNS dysfunction.
As a KOR antagonist, this compound modulates the effects of endogenous dynorphins, which are known to influence mood and stress responses. The blockade of KOR is hypothesized to alleviate symptoms associated with anhedonia and depression, conditions often exacerbated by hyperactivity of the dynorphin/KOR system .
PET Imaging Studies
The compound has been synthesized as a radiolabeled tracer ([11C]this compound) for positron emission tomography (PET) imaging. Initial studies demonstrated that [11C]this compound has favorable pharmacokinetic properties, allowing for effective visualization of KOR in vivo. In rhesus monkeys, it showed rapid uptake and specific binding patterns consistent with KOR distribution in the brain .
Table 1: Summary of PET Imaging Findings
Parameter | Result |
---|---|
Radiochemical Purity | >99% |
Average Yield | 12% |
Peripheral Metabolism | ~40% parent compound at 30 min |
Uptake Kinetics | Peak activity < 20 min |
Behavioral Studies
Recent studies have explored the behavioral effects of this compound in animal models. For instance, in male and female C57BL/6J mice, this compound effectively blocked grooming deficits induced by the KOR agonist U50,488. This suggests that this compound can counteract the dysphoric effects typically associated with KOR activation .
Table 2: Behavioral Effects of this compound
Test | Dose (mg/kg) | Effect |
---|---|---|
Grooming Deficits | 0.032-0.1 | Prevented deficits caused by U50,488 |
Forced Swim Test | 0.1 | Reduced immobility in males |
Locomotor Activity | 0.32 | Reversed U50,488-induced locomotor depression |
Application in Clinical Research
The potential applications of this compound extend to clinical research aimed at understanding the role of KOR antagonism in treating depression and anxiety disorders. A study highlighted its rapid-onset anti-stress effects, demonstrating significant behavioral improvements in models simulating stress-induced conditions .
Implications for Sex Differences
Sex differences have been observed in the responses to this compound treatment. In behavioral assays, male mice exhibited greater sensitivity to the compound's effects compared to females, suggesting that hormonal factors may influence the therapeutic efficacy of KOR antagonists .
Properties
IUPAC Name |
3-chloro-4-[4-[(2-pyridin-3-ylpyrrolidin-1-yl)methyl]phenoxy]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O2/c24-20-13-17(23(25)28)7-10-22(20)29-19-8-5-16(6-9-19)15-27-12-2-4-21(27)18-3-1-11-26-14-18/h1,3,5-11,13-14,21H,2,4,12,15H2,(H2,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOCZNLSXJHWTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=C(C=C2)OC3=C(C=C(C=C3)C(=O)N)Cl)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.